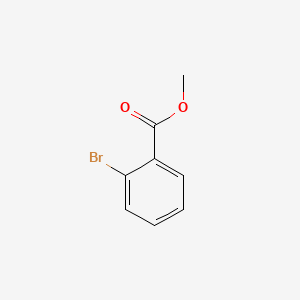

Methyl 2-bromobenzoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7318. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGQITQOBPXVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060593 | |

| Record name | Benzoic acid, 2-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl 2-bromobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Methyl 2-bromobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

610-94-6 | |

| Record name | Methyl 2-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 2-BROMOBENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of methyl 2-bromobenzoate (B1222928), a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The primary method detailed is the Fischer esterification of 2-bromobenzoic acid, a robust and commonly employed procedure. This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and characterization data.

Introduction

Methyl 2-bromobenzoate serves as a key building block in the synthesis of a wide array of more complex molecules. Its utility stems from the presence of two reactive sites: the ester functionality, which can undergo hydrolysis or amidation, and the bromo-substituent on the aromatic ring, which is amenable to various cross-coupling reactions, such as Suzuki and Heck couplings. This dual reactivity makes it an important starting material in the synthesis of pharmaceuticals and other fine chemicals.

The most direct and atom-economical method for the preparation of this compound is the Fischer esterification of 2-bromobenzoic acid with methanol, catalyzed by a strong acid. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Reaction and Mechanism

The synthesis of this compound via Fischer esterification proceeds by the acid-catalyzed nucleophilic acyl substitution of 2-bromobenzoic acid with methanol.

Overall Reaction:

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl group towards nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes a proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final product, this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromobenzoic acid | 201.03 | 10.0 g | 0.0497 |

| Methanol (anhydrous) | 32.04 | 50 mL | 1.23 |

| Sulfuric acid (conc.) | 98.08 | 2.0 mL | 0.037 |

| Diethyl ether | 74.12 | 100 mL | - |

| Saturated sodium bicarbonate solution | - | 50 mL | - |

| Brine (saturated NaCl solution) | - | 30 mL | - |

| Anhydrous sodium sulfate | 142.04 | ~5 g | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of 2-bromobenzoic acid and 50 mL of anhydrous methanol.

-

Acid Addition: While stirring, slowly add 2.0 mL of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with 50 mL of diethyl ether. Separate the organic layer. Extract the aqueous layer again with another 50 mL of diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur) and then with 30 mL of brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Decant the dried solution into a clean, pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.

-

Product Isolation: The resulting oil is the crude this compound. For higher purity, the product can be distilled under reduced pressure.

Data Presentation

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 252 °C (lit.)[2] |

| Density | 1.532 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.559 (lit.)[2] |

Spectroscopic Data:

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.77 (dd, J = 7.9, 1.2 Hz, 1H), 7.63 (dd, J = 7.6, 1.8 Hz, 1H), 7.33 (td, J = 7.6, 1.2 Hz, 1H), 7.30 (td, J = 7.9, 1.8 Hz, 1H), 3.91 (s, 3H).[3] |

| IR (neat) | ν (cm⁻¹): 3065, 2952, 1735 (C=O), 1589, 1471, 1435, 1295, 1251, 1128, 1048, 752. |

Visualizations

Reaction Pathway

Caption: Fischer Esterification Reaction Pathway.

Experimental Workflow

Caption: Experimental Workflow for Synthesis.

Safety Considerations

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methanol: Methanol is flammable and toxic. Avoid inhalation of vapors and contact with skin.

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

-

Pressure: When washing with sodium bicarbonate, vent the separatory funnel frequently to release any pressure buildup from carbon dioxide evolution.

Conclusion

The Fischer esterification of 2-bromobenzoic acid is an efficient and reliable method for the synthesis of this compound. The procedure outlined in this guide provides a clear and detailed protocol suitable for a research or developmental laboratory setting. Proper execution of the experimental and work-up procedures will yield the desired product in good purity, which can be confirmed by the provided spectroscopic data. This technical guide serves as a valuable resource for scientists engaged in organic synthesis and drug development.

References

methyl 2-bromobenzoate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of methyl 2-bromobenzoate (B1222928). It is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols and key data to facilitate its use in the laboratory.

Core Physical and Chemical Properties

Methyl 2-bromobenzoate is a versatile reagent in organic synthesis, frequently utilized as a building block for more complex molecules. A clear understanding of its physical and chemical characteristics is fundamental for its effective application.

Physical Properties

The physical properties of this compound are summarized in the table below, providing essential data for handling and reaction setup.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 252-253 °C | [2][3] |

| Density | 1.532 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.559 | [4][5] |

| Flash Point | > 113 °C | [2] |

| Vapor Pressure | 0.001 mmHg at 0 °C | [3] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

| Identifier | Value |

| CAS Number | 610-94-6 |

| IUPAC Name | This compound |

| SMILES | COC(=O)c1ccccc1Br |

| InChI | 1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Key Data |

| ¹H NMR | 399.65 MHz, CDCl₃: δ 7.77 (d), 7.64 (t), 7.33 (t), 7.30 (d), 3.91 (s, 3H) ppm.[6] |

| Mass Spectrometry | Molecular ion (M+) peak at m/z 214/216, characteristic of a bromine-containing compound.[7] |

| Infrared (IR) | Characteristic peaks for C=O (ester) and C-Br stretching.[1] |

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired outcomes.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 2-bromobenzoic acid and methanol (B129727).

Materials:

-

2-Bromobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-bromobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[8][9]

Materials:

-

This compound

-

Arylboronic acid (e.g., 3-acetylphenylboronic acid)[8]

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (if required, e.g., S-Phos)[8]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[8]

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).[8]

-

Add the palladium catalyst (e.g., 2-5 mol%) and, if necessary, the ligand.[8]

-

Add the anhydrous solvent.

-

Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.[8]

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).[8]

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological and Medicinal Chemistry Context

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those containing a bromine atom, are of interest in medicinal chemistry. Bromophenol derivatives have shown potential as antioxidant and anticancer agents.[10] The bromo-substituent can influence the pharmacokinetic and pharmacodynamic properties of a molecule and provides a handle for further chemical modification, such as in the Suzuki-Miyaura coupling described above, to generate libraries of compounds for drug discovery programs.[7]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for the proficient use of this compound in a research and development setting. For any specific application, further optimization of the described protocols may be necessary.

References

- 1. This compound | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Methyl 2-bromobenzoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methyl 2-bromobenzoate (B1222928) with a diverse range of nucleophiles. Methyl 2-bromobenzoate is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its reactivity is dominated by the presence of the bromine atom on the aromatic ring, which can be substituted by various nucleophiles, most commonly through transition metal-catalyzed pathways. This document details the key reactions, presents quantitative data for easy comparison, provides explicit experimental protocols, and visualizes the underlying reaction mechanisms.

Palladium-Catalyzed Cross-Coupling Reactions

The workhorse for the functionalization of this compound involves palladium-catalyzed cross-coupling reactions. These reactions offer a broad scope and high efficiency for the formation of new bonds at the C2 position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting this compound with an organoboron compound, typically a boronic acid or its ester.[1][2] The reaction is catalyzed by a palladium complex and requires a base.

Table 1: Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Nucleophile (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Acetylphenylboronic acid | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ (2.0) | Toluene (B28343) | 80-110 | 12 | 75-85 |

| Phenylboronic acid | PEPPSI-IPr (3) | - | Cs₂CO₃ (3) | Anisole | 110 | 20 | 60-80 |

| Aryl boronic acid | Pd(acac)₂ (5) | CataCXium A•HI (10) | - | Toluene/H₂O (1:1) | 110 | 20 | Not Specified |

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine (B1218219) ligand (e.g., S-Phos, 4 mol%).

-

Solvent and Degassing: Add an anhydrous solvent (e.g., toluene or dioxane). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and monitor the progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1][3]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides.[4] this compound can be coupled with a variety of primary and secondary amines using a palladium catalyst and a strong base.

Table 2: Quantitative Data for Buchwald-Hartwig Amination of this compound

| Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary Amines | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | NaOtBu (1.5-2.0) | Toluene | 80-110 | 12-24 | High |

| Secondary Amines | Pd(OAc)₂ (1-2) | XantPhos (2-4) | Cs₂CO₃ (1.5-2.0) | Dioxane | 100-120 | 12-24 | High |

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a stir bar, palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable ligand (e.g., BrettPhos, 2 mol%), and a base (e.g., NaOtBu, 1.5 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the tube. Add anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) for the required time, with vigorous stirring.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Other Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

Table 3: Overview of Other Cross-Coupling Reactions

| Reaction Name | Nucleophile | Key Reagents | Product Type |

| Heck | Alkene | Pd catalyst, Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne |

| Stille | Organostannane | Pd catalyst | Biaryl or Aryl-Alkyl/Alkenyl |

| Negishi | Organozinc | Pd or Ni catalyst | Biaryl or Aryl-Alkyl/Alkenyl |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds with aryl halides, using copper as a catalyst. While often requiring harsher conditions than palladium-catalyzed reactions, modern protocols have improved its scope and applicability.

Table 4: Quantitative Data for Ullmann Condensation of this compound

| Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenols | CuI, L-proline | K₂CO₃ | DMSO | 90-120 | Good |

| Amines | Cu powder, Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | Up to 99 |

-

Reaction Setup: To a reaction vessel, add the phenol (B47542) (1.0 equiv), this compound (1.2 equiv), copper(I) iodide (5-10 mol%), L-proline (10-20 mol%), and potassium carbonate (2.0 equiv).

-

Solvent Addition: Add dimethyl sulfoxide (B87167) (DMSO) as the solvent.

-

Reaction: Heat the reaction mixture at 90-120 °C for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[5]

Nucleophilic Aromatic Substitution via Benzyne (B1209423) Intermediate

Under strongly basic conditions, this compound has the potential to undergo nucleophilic aromatic substitution via a benzyne intermediate. This pathway is less common than transition metal-catalyzed reactions for this substrate but can occur with very strong bases like sodium amide (NaNH₂). The reaction proceeds through an elimination-addition mechanism.

Due to the harsh conditions required, the benzyne pathway is often less synthetically useful for complex molecules compared to the milder and more selective palladium- and copper-catalyzed methods.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its reactivity is predominantly harnessed through a variety of transition metal-catalyzed cross-coupling reactions, which allow for the efficient and selective formation of a wide array of carbon-carbon and carbon-heteroatom bonds. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. This guide provides a foundational understanding of the key transformations of this compound, offering researchers and drug development professionals the necessary information to effectively utilize this important synthetic building block.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Methyl 2-bromobenzoate (B1222928) (CAS 610-94-6)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of Methyl 2-bromobenzoate (CAS 610-94-6). The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Identification

This compound is an organic compound belonging to the benzoate (B1203000) ester family. The presence of a bromine atom at the ortho position of the benzene (B151609) ring and a methyl ester group are key structural features.

DOT Script for Chemical Structure:

Methyl 2-Bromobenzoate: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl 2-bromobenzoate (B1222928) (CAS No. 610-94-6), a common reagent in organic synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

Methyl 2-bromobenzoate is classified as a hazardous chemical.[1] It is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe storage and handling.

| Property | Value |

| Molecular Formula | C8H7BrO2 |

| Molecular Weight | 215.04 g/mol [4][5] |

| Appearance | Clear, light yellow liquid[2] |

| Boiling Point | 252 °C (lit.)[5] |

| Density | 1.532 g/mL at 25 °C (lit.)[5] |

| Refractive Index | n20/D 1.559 (lit.)[5] |

Experimental Protocols: Safe Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4]

-

Avoid contact with skin and eyes.[2][7] In case of contact, follow the first-aid measures outlined in Section 5.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7]

-

Keep the container tightly closed to prevent leakage and evaporation.[2][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][4]

-

Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, use a NIOSH/MSHA approved respirator.[2]

First-Aid Measures

In the event of exposure, follow these first-aid protocols:

-

Inhalation: Move the individual to fresh air.[1][2][4][7] If breathing is difficult, administer oxygen.[2][4][7] Seek medical attention if symptoms persist.[4]

-

Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][7] Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][7] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[2][7] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2][7] Never give anything by mouth to an unconscious person.[2][7] Seek immediate medical attention.[2][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[1][4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen halides may be generated.[1][2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7]

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as described in Section 4.[1] Evacuate unnecessary personnel from the area.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[4]

-

Methods for Cleaning Up: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or earth.[1][2] Place the absorbed material into a suitable, closed container for disposal.[1] For large spills, dike the area to contain the spill and follow the same clean-up procedure.

Below is a workflow diagram for handling a this compound spill.

Caption: Workflow for handling a this compound spill.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound(610-94-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. This compound | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. 邻溴苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound(610-94-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Navigating the Solubility of Methyl 2-Bromobenzoate in Organic Solvents: A Technical Guide

For Immediate Release

Introduction: Understanding Methyl 2-Bromobenzoate (B1222928)

Methyl 2-bromobenzoate (CAS No: 610-94-6) is an aromatic ester with the molecular formula C₈H₇BrO₂.[1][2][3][4] Its structure, featuring a polar ester group and a halogenated, nonpolar benzene (B151609) ring, results in a nuanced solubility profile that is critical for its use in reaction chemistry, purification processes like crystallization, and formulation development. The general principle of "like dissolves like" governs its solubility, suggesting that it will be more soluble in solvents with similar polarity.[5]

Predicted Solubility Profile

In the absence of specific quantitative data, the following table presents a predicted qualitative solubility profile of this compound across a range of common organic solvents. This prediction is based on the compound's structure and the known properties of similar aromatic esters, such as the moderate solubility of its isomer, methyl 4-bromobenzoate (B14158574), in ethanol (B145695) and ether.[6]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Polarity | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Soluble | The polar ester group can engage in dipole-dipole interactions with the solvent's hydroxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate | Medium-High | Soluble | Strong dipole-dipole interactions between the solvent's carbonyl group and the ester are expected. |

| Dimethyl Sulfoxide (DMSO) | High | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Nonpolar Aromatic | Toluene, Benzene | Low | Soluble | The nonpolar aromatic ring of the solute interacts favorably with the aromatic solvent via π-stacking. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Very Low | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these solvents limits miscibility. |

| Halogenated | Dichloromethane, Chloroform | Medium | Soluble | The polarity is intermediate and can effectively solvate both the polar and nonpolar parts of the molecule. |

| Aqueous | Water | Very High | Insoluble | The large, nonpolar bromophenyl group makes the molecule hydrophobic, leading to low water solubility.[7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.[8][9]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm, solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method: Weigh the filtered sample and then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature below the solute's boiling point. Weigh the remaining solid residue. The solubility can be calculated as grams of solute per 100 mL or 100 g of solvent.

-

Spectroscopic/Chromatographic Method: Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC). Calculate the concentration in the original saturated solution.

-

-

Data Reporting:

-

Perform each experiment in triplicate to ensure reproducibility.

-

Report the solubility in standard units such as g/100 mL, mol/L, or mole fraction, and always specify the temperature at which the measurement was made.

-

Visualizing Methodologies and Relationships

To further clarify the processes and principles discussed, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between solvent properties and predicted solubility.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides a solid foundation for its use in research and development. The predicted solubility profile offers a reliable starting point for solvent selection, and the detailed experimental protocol empowers researchers to generate precise, application-specific data. This approach ensures that progress in the synthesis and application of this important compound is not hindered by the current gap in public domain data.

References

- 1. This compound | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(610-94-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. Methyl-2-bromobenzoate [webbook.nist.gov]

- 4. This compound - Shandong Biotech [shandongbiotech.com]

- 5. Khan Academy [khanacademy.org]

- 6. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. drive.uqu.edu.sa [drive.uqu.edu.sa]

An In-depth Technical Guide to the Thermal Stability of Methyl 2-Bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of methyl 2-bromobenzoate (B1222928), a key intermediate in pharmaceutical synthesis and materials science. Understanding the thermal properties of this compound is crucial for ensuring safe handling, optimizing reaction conditions, and predicting the shelf-life of related products. This document outlines potential decomposition pathways, details experimental protocols for thermal analysis, and provides a framework for data interpretation.

Introduction to Methyl 2-Bromobenzoate

This compound (C₈H₇BrO₂) is an aromatic ester widely utilized in organic synthesis. Its reactivity, stemming from the presence of both an ester and a bromo substituent on the benzene (B151609) ring, makes it a versatile building block for a variety of more complex molecules. However, this reactivity also raises questions about its stability under thermal stress.

Safety Data Sheets (SDS) indicate that this compound is stable under normal storage conditions.[1][2] However, at elevated temperatures, it can undergo decomposition, leading to the release of hazardous substances.

Potential Thermal Decomposition Pathways

Upon heating, this compound is expected to decompose, yielding a mixture of gaseous products. The primary hazardous decomposition products identified in safety data sheets are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (such as hydrogen bromide, HBr).[1][2]

The decomposition process likely involves the cleavage of the ester group and the carbon-bromine bond. The specific mechanisms and the temperature ranges at which these events occur can be precisely determined using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

A logical workflow for investigating the thermal stability of this compound would involve a preliminary assessment of its thermal properties using DSC, followed by a detailed analysis of its decomposition profile using TGA. If further characterization of the decomposition products is required, evolved gas analysis (EGA) techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be employed.

Figure 1: Logical workflow for thermal stability analysis.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and quantifying mass loss during thermal events.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA crucible (e.g., alumina (B75360) or platinum).[4] Given that the sample is a liquid at room temperature, a hermetically sealed pan may be necessary to prevent evaporation before decomposition.

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[5]

-

Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a linear heating rate (e.g., 10 °C/min).[5]

-

Data Analysis: The resulting TGA curve will plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter for determining thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.

Figure 2: TGA experimental workflow diagram.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC can be used to determine its melting point and to observe any exothermic or endothermic events that may precede decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is required.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan to prevent volatilization.[6]

-

Reference: An empty, hermetically sealed aluminum pan is used as the reference.

-

Atmosphere: The analysis should be performed under an inert nitrogen atmosphere.

-

Temperature Program: A heat-cool-heat cycle is often employed to remove any thermal history. For example, heat the sample from ambient to a temperature above its expected melting point, cool it down, and then reheat at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak will indicate melting, while exothermic peaks could suggest decomposition or other chemical reactions.

Figure 3: DSC experimental workflow diagram.

Data Presentation

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Units |

| Onset Decomposition Temperature (Tonset) | °C | |

| Temperature of Maximum Decomposition Rate (Tpeak) | °C | |

| Mass Loss at Tpeak | % | |

| Final Residue at 600 °C | % |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Units |

| Melting Point (Tm) | °C | |

| Enthalpy of Fusion (ΔHf) | J/g | |

| Onset of Exothermic Event | °C | |

| Peak of Exothermic Event | °C |

Conclusion

A thorough understanding of the thermal stability of this compound is essential for its safe and effective use in research and development. While safety data sheets provide qualitative information on its decomposition products, quantitative data from TGA and DSC analyses are necessary for a complete thermal profile. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to conduct and report their own thermal stability studies on this important chemical intermediate. The application of these methods will contribute to safer laboratory practices and the development of more stable and reliable chemical processes and products.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-Bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of methyl 2-bromobenzoate (B1222928). It includes detailed experimental protocols, a summary of reaction conditions, and visual aids to facilitate understanding and execution of this important synthetic transformation. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common motifs in pharmaceuticals and functional materials.[1][2]

The coupling of methyl 2-bromobenzoate can be challenging due to the steric hindrance imposed by the ortho-ester group, which can affect the efficiency of the catalytic cycle.[3] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Illustrative Reaction Scheme

References

Application Note: Grignard Reaction with Methyl 2-Bromobenzoate Utilizing Low-Temperature Protocol with Activated Magnesium

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, its application to substrates bearing both an organohalide and an electrophilic functional group, such as an ester, within the same molecule presents significant challenges. In the specific case of methyl 2-bromobenzoate (B1222928), the formation of the Grignard reagent at the aryl bromide position creates a highly reactive organometallic species that can readily react with the ester functionality of another molecule of the starting material, leading to oligomerization or other undesired side products. A direct intramolecular Grignard reaction is also a possibility, though often difficult to control.

This application note details a robust protocol for the successful formation of the Grignard reagent from methyl 2-bromobenzoate at low temperatures using highly reactive Rieke® magnesium. At cryogenic temperatures (e.g., -78 °C), the Grignard reagent can be formed and exists in solution with a sufficiently long lifetime to allow for subsequent reaction with an externally added electrophile before it reacts with the ester group of another starting material molecule. This method opens up avenues for the synthesis of a variety of ortho-substituted benzoic acid derivatives.

Challenges with the Standard Grignard Protocol

Conventional Grignard reagent formation is typically performed at or above room temperature. Under these conditions, the Grignard reagent of this compound, once formed, would be in immediate proximity to the reactive ester group, leading to rapid, uncontrolled reactions. This inherent reactivity issue renders the standard Grignard protocol unsuitable for this substrate.

Low-Temperature Solution with Rieke® Magnesium

The use of highly activated Rieke® magnesium allows for the oxidative addition to the aryl bromide to occur at very low temperatures.[1][2] At -78 °C, the rate of the Grignard reaction with the ester is significantly reduced, allowing for the in situ formation and "trapping" of the Grignard reagent with a more reactive, externally added electrophile. For substrates like this compound, successful Grignard formation has been reported at temperatures around -50 °C, although the use of more sterically hindered esters, such as tert-butyl esters, can be more effective at even lower temperatures.[2]

Experimental Protocols

Protocol 1: Preparation of Activated Rieke® Magnesium

This protocol describes the preparation of highly reactive magnesium slurry, essential for the low-temperature Grignard reagent formation.

Materials:

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Potassium metal

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium Iodide (KI, as catalyst)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a septum is charged with anhydrous MgCl₂ (1.1 equivalents) and potassium metal (2.2 equivalents).

-

Anhydrous THF is added to the flask.

-

A catalytic amount of KI is added to initiate the reaction.

-

The mixture is stirred vigorously at reflux for 3-4 hours. The formation of a dark grey to black slurry indicates the generation of finely divided, highly reactive magnesium.

-

The slurry is allowed to cool to room temperature and is ready for use.

Protocol 2: Low-Temperature Grignard Reaction of this compound and in situ Quenching with Benzaldehyde (B42025)

This protocol details the formation of the Grignard reagent from this compound at low temperature and its subsequent reaction with benzaldehyde as a model electrophile.

Materials:

-

This compound

-

Activated Magnesium (Rieke® Magnesium) slurry in THF

-

Benzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum is charged with the prepared Rieke® magnesium slurry (1.5 equivalents) under an inert atmosphere.

-

The slurry is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred magnesium slurry, maintaining the internal temperature below -70 °C. The oxidative addition is typically rapid and is allowed to stir for 30 minutes at this temperature.[1]

-

A solution of benzaldehyde (1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

The reaction is stirred at -78 °C for 2-3 hours, after which the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature overnight.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the low-temperature Grignard reaction of this compound.

Table 1: Reaction Conditions for Low-Temperature Grignard Formation

| Parameter | Condition | Rationale |

| Magnesium Type | Rieke® Magnesium | High reactivity enables Grignard formation at low temperatures.[1][2] |

| Temperature | -78 °C to -50 °C | Minimizes reaction of the Grignard reagent with the ester.[2] |

| Solvent | Anhydrous THF | Standard solvent for Grignard reactions, good for low temperatures. |

| Atmosphere | Inert (Argon/Nitrogen) | Grignard reagents are sensitive to air and moisture. |

| Formation Time | 15-30 minutes | Oxidative addition with Rieke® magnesium is rapid.[1] |

Table 2: Representative Yields with Different Electrophiles

| Electrophile | Product | Expected Yield | Reference |

| Benzaldehyde | Methyl 2-(hydroxy(phenyl)methyl)benzoate | 60-75% | Analogous reactions[1] |

| Acetone | Methyl 2-(2-hydroxypropan-2-yl)benzoate | 65-80% | Analogous reactions[1] |

| Carbon Dioxide | 2-Carbomethoxybenzoic acid | 50-65% | General Grignard carboxylation |

Visualizations

Experimental Workflow

Caption: Workflow for the low-temperature Grignard reaction.

Reaction Mechanism

Caption: Mechanism of Grignard formation and subsequent reaction.

References

Application Notes and Protocols for the Heck Reaction Involving Methyl 2-Bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds. This powerful transformation has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] These notes provide detailed protocols and reaction parameters for the Heck reaction of methyl 2-bromobenzoate (B1222928) with various olefins, offering a foundational guide for laboratory applications.

General Considerations

The success of the Heck reaction is contingent on a number of factors, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. For sterically hindered substrates such as methyl 2-bromobenzoate, the selection of an appropriate ligand is critical to ensure efficient catalytic turnover.[1] Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the reactivity of the palladium catalyst and mitigate steric hindrance.[1][3]

Summary of Reaction Conditions for Aryl Bromides

The following table summarizes various conditions reported in the literature for the Heck reaction of different aryl bromides with styrenes and acrylates. This comparative overview can guide the development of a specific protocol for this compound.

| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-2-((methoxymethoxy)methyl)benzene | Styrene (B11656) | Pd(OAc)₂ (1-2) | P(o-tol)₃ or NHC (2-4) | K₂CO₃ (2.0) | DMF | 80-120 | - | - |

| 1-Bromo-2-((methoxymethoxy)methyl)benzene | Acrylate (B77674) Ester | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5-2.0) | Toluene (B28343) | 100-110 | - | - |

| 3-Bromo-2-(bromomethyl)benzonitrile | n-Butyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 100 | 12-24 | - |

| Bromobenzene | Styrene | Pd/C, Pd/BaSO₄, or Pd EnCat | - | Na₂CO₃ | NMP | 150 | 3 | High |

| 4-Bromoanisole | n-Butyl Acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2.0) | DMF | 100 | 20 | >95 (conversion) |

| Aryl Bromides | n-Butyl Acrylate | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ (2.0) | - | - | - | High |

Experimental Protocols

The following are detailed methodologies for the Heck reaction of an aryl bromide with styrene and an acrylate, which can be adapted for this compound.

Protocol 1: Heck Reaction with Styrene

This protocol is adapted from the reaction of a sterically hindered ortho-substituted aryl bromide.[1]

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.2-1.5 equiv)

-

Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable N-heterocyclic carbene (NHC) ligand precursor (2-4 mol%)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

Schlenk flask and condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate and the phosphine ligand or NHC precursor.

-

Add anhydrous DMF to dissolve the catalyst and ligand.

-

Add this compound, styrene, and anhydrous potassium carbonate to the flask.

-

Stir the reaction mixture at room temperature for 10 minutes to ensure thorough mixing.

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction with n-Butyl Acrylate

This protocol is based on the reaction of a substituted aryl bromide with an acrylate ester.[1][4]

Materials:

-

This compound (1.0 equiv)

-

n-Butyl acrylate (1.2-1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

-

Triphenylphosphine (PPh₃) (2-4 mol%)

-

Triethylamine (B128534) (Et₃N) (1.5-2.0 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Toluene or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate

-

Schlenk flask and condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound, palladium(II) acetate, and triphenylphosphine.[1][4]

-

Add anhydrous toluene or DMF as the solvent.

-

Add triethylamine or potassium carbonate as the base, followed by n-butyl acrylate.[1][4]

-

Heat the reaction mixture to 100-110 °C with stirring.[1]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.[1]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.[4]

-

Separate the organic layer and wash it sequentially with water and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography on silica gel.[4]

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Heck reaction.

Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle of the Heck reaction.

References

The Versatility of Methyl 2-Bromobenzoate in the Synthesis of Fused Heterocyclic Scaffolds

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromobenzoate (B1222928) is a versatile and readily available starting material in organic synthesis, serving as a key building block for the construction of a wide array of fused heterocyclic compounds. The presence of the ester and bromo functionalities on adjacent positions of the benzene (B151609) ring allows for a diverse range of cyclization strategies, including transition-metal-catalyzed cross-coupling reactions, Ullmann-type condensations, and radical cyclizations. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing methyl 2-bromobenzoate, including quinazolinones, phenanthridinones, benzothiophenes, dibenzofurans, and carbazoles. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

I. Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. A common synthetic approach involves the condensation of a 2-halobenzoic acid derivative with an amidine. While many protocols utilize the carboxylic acid, this compound can be effectively employed in a one-pot reaction where the ester is hydrolyzed in situ or directly aminolyzed.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol is adapted from methodologies employing 2-halobenzoic acids and amidines, with modifications for the use of this compound.[1]

-

Reaction Scheme:

Caption: Synthesis of Quinazolinones.

-

Reagents and Materials:

-

This compound

-

Amidine hydrochloride (e.g., acetamidine (B91507) hydrochloride, benzamidine (B55565) hydrochloride)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethyl sulfoxide (B87167) (DMSO) or other high-boiling polar solvent

-

Standard glassware for organic synthesis under an inert atmosphere

-

-

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding amidine hydrochloride (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.5 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous DMSO (5 mL) via syringe.

-

Heat the reaction mixture to 120-140 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted quinazolin-4(3H)-one.

-

-

Quantitative Data:

| Heterocycle | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Methylquinazolin-4(3H)-one | CuI (10 mol%) | K₂CO₃ | DMSO | 120 | 24 | 75-85 |

| 2-Phenylquinazolin-4(3H)-one | CuI (10 mol%) | K₂CO₃ | DMSO | 140 | 18 | 70-80 |

II. Synthesis of Phenanthridinones

Phenanthridinones are polycyclic aromatic lactams that form the core structure of several alkaloids and exhibit important biological activities, including antitumor and enzyme inhibitory effects. A highly efficient method for their synthesis is the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halobenzoate with 2-aminophenylboronic acid, followed by in situ lactamization.[2]

Experimental Protocol: Palladium-Catalyzed Synthesis of Phenanthridin-6(5H)-one

-

Reaction Scheme:

Caption: Synthesis of Phenanthridinones.

-

Reagents and Materials:

-

This compound

-

2-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (B84403) (K₃PO₄) or other suitable base

-

Toluene (B28343) or other suitable solvent

-

Standard glassware for organic synthesis under an inert atmosphere

-

-

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), 2-aminophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol) to an oven-dried Schlenk tube.

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion (typically 12-16 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the phenanthridin-6(5H)-one.

-

-

Quantitative Data:

| Heterocycle | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenanthridin-6(5H)-one | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 16 | 85-95 |

III. Synthesis of Benzothiophenes

Benzothiophenes are sulfur-containing heterocycles found in numerous pharmaceuticals and organic materials. While various methods exist for their synthesis, a direct approach from this compound can be challenging. A plausible two-step, one-pot strategy involves an initial coupling with a thiol equivalent followed by an intramolecular cyclization. A more direct, albeit less commonly reported, approach could involve a palladium-catalyzed reaction with a sulfur source like sodium sulfide (B99878).

Experimental Protocol: Palladium-Catalyzed Synthesis of Benzo[b]thiophene-2-carboxylates (Hypothetical)

This protocol is based on general palladium-catalyzed C-S bond formation reactions.

-

Workflow Diagram:

Caption: Benzothiophene Synthesis Workflow.

-

Reagents and Materials:

-

This compound

-

Sodium sulfide (Na₂S) or other sulfur source

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., Xantphos, dppf)

-

Base (e.g., K₂CO₃)

-

High-boiling solvent (e.g., DMF, DMAc)

-

-

Procedure:

-

To a dry Schlenk tube, add this compound (1.0 mmol), sodium sulfide (1.5 mmol), palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Add a base such as potassium carbonate (2.0 mmol) and the solvent (5 mL).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction to 120-150 °C and stir for 12-24 hours.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography.

-

-

Quantitative Data (Representative):

| Heterocycle | Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Methyl Benzo[b]thiophene-2-carboxylate | Pd₂(dba)₃ (5 mol%) | Xantphos (10 mol%) | DMAc | 140 | 24 | 50-60 |

IV. Synthesis of Dibenzofurans

Dibenzofurans are a class of aromatic compounds with applications in pharmaceuticals and as organic electronic materials. A common route to dibenzofurans is the intramolecular cyclization of 2-phenoxy-substituted biaryls. A one-pot synthesis from this compound and a phenol (B47542) can be envisioned, proceeding through an initial Ullmann or Buchwald-Hartwig coupling followed by an intramolecular C-H activation/cyclization.

Experimental Protocol: One-Pot Copper-Catalyzed Synthesis of Dibenzofurans

This protocol is conceptualized from known copper-catalyzed C-O bond formation and subsequent cyclization reactions.[3]

-

Logical Relationship Diagram:

Caption: Dibenzofuran Synthesis Logic.

-

Reagents and Materials:

-

This compound

-

Substituted phenol

-

Copper(I) or (II) salt (e.g., CuI, Cu₂O)

-

Ligand (e.g., 1,10-phenanthroline)

-

Base (e.g., Cs₂CO₃)

-

High-boiling solvent (e.g., DMF)

-

-

Procedure:

-

Combine this compound (1.0 mmol), the phenol (1.2 mmol), copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0 mmol) in a reaction vessel.

-

Add the solvent and degas the mixture.

-

Heat the reaction to 130-160 °C for 24-48 hours.

-

Upon completion, perform an aqueous workup and extract the product.

-

Purify the crude product by column chromatography.

-

-

Quantitative Data (Representative):

| Heterocycle | Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Dibenzofuran | Cu₂O (10 mol%) | 1,10-phenanthroline (20 mol%) | DMF | 150 | 36 | 40-55 |

V. Synthesis of Carbazoles

Carbazoles are nitrogen-containing tricyclic heterocycles with significant applications in materials science as organic semiconductors and in medicinal chemistry. The synthesis can be achieved through a palladium-catalyzed double N-arylation or a sequence of N-arylation followed by intramolecular C-H activation. A direct synthesis from this compound and an aniline (B41778) derivative represents a convergent approach.

Experimental Protocol: Palladium-Catalyzed Synthesis of Carbazoles

This protocol is based on established palladium-catalyzed amination and C-H activation methodologies.[4][5]

-

Experimental Workflow:

-

Reagents and Materials:

-

This compound

-

Substituted aniline

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos, RuPhos)

-

Strong base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with the palladium catalyst (2-5 mol%), ligand (4-10 mol%), and sodium tert-butoxide (2.2 mmol).

-

Add this compound (1.0 mmol) and the aniline (1.1 mmol).

-

Add the anhydrous solvent (5 mL).

-

Seal the tube and heat to 110-130 °C for 18-24 hours.

-

After cooling, quench the reaction carefully with water.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography.

-

-

Quantitative Data (Representative):

| Heterocycle | Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 9H-Carbazole | Pd(OAc)₂ (3 mol%) | RuPhos (6 mol%) | Dioxane | 120 | 24 | 60-70 |

This compound is a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The methodologies presented herein, leveraging transition-metal catalysis, provide robust and adaptable routes to quinazolinones, phenanthridinones, benzothiophenes, dibenzofurans, and carbazoles. These protocols and application notes serve as a practical guide for researchers in synthetic and medicinal chemistry, facilitating the exploration of novel derivatives for drug discovery and materials science applications. Further optimization of reaction conditions for specific substrates may be required to achieve optimal yields.

References

- 1. BJOC - Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones [beilstein-journals.org]

- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]

- 4. Carbazole synthesis [organic-chemistry.org]

- 5. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Industrial Applications of Methyl 2-Bromobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction